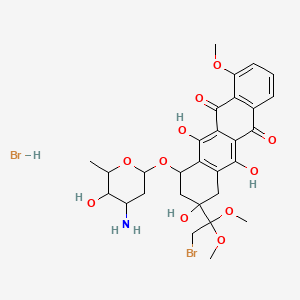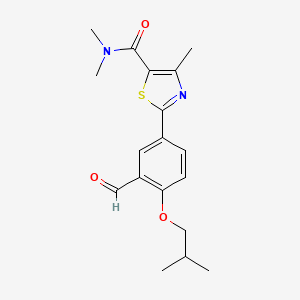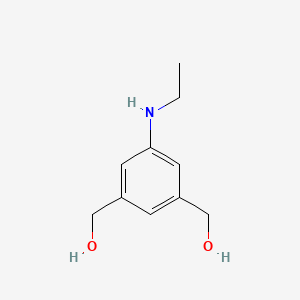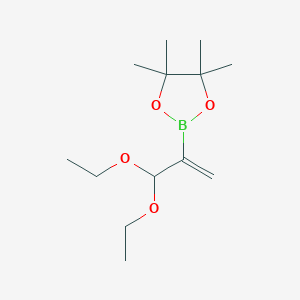
2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-diethoxyprop-1-ene with a boronic acid or boronic ester. One common method involves the use of a palladium catalyst under mild conditions to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronic esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted boronic esters or other organic compounds.
科学研究应用
2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new chemical bonds. This property is particularly useful in catalytic processes, such as the Suzuki-Miyaura cross-coupling reaction, where the boron compound reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
3,3-Diethoxy-1-propyne: A related compound with similar reactivity but different structural features.
Propargylaldehyde diethyl acetal: Another boronic ester with comparable chemical properties.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: A compound with similar functional groups but different applications.
Uniqueness
2-(3,3-Diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, makes it a valuable tool in organic synthesis and industrial applications.
属性
分子式 |
C13H25BO4 |
|---|---|
分子量 |
256.15 g/mol |
IUPAC 名称 |
2-(3,3-diethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO4/c1-8-15-11(16-9-2)10(3)14-17-12(4,5)13(6,7)18-14/h11H,3,8-9H2,1-2,4-7H3 |
InChI 键 |
VZZUDDHABRYLKY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


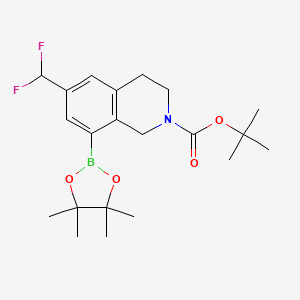
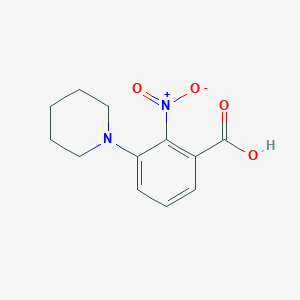
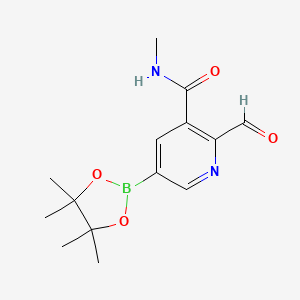

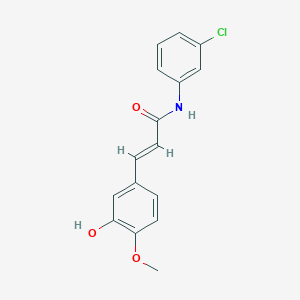
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
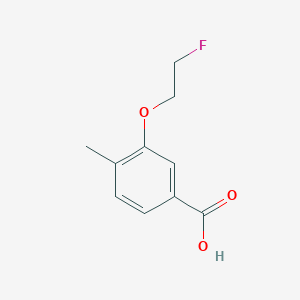
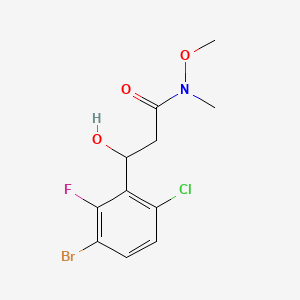


![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
